molecular formula C26H24N2O5 B2754382 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate CAS No. 361159-07-1

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate

Cat. No.: B2754382
CAS No.: 361159-07-1
M. Wt: 444.487
InChI Key: GWDCPJMRTAYDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate” is a complex organic molecule. It contains a morpholino group, which is a common feature in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups . The benzo[de]isoquinoline group is a polycyclic aromatic system, which may have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present . For example, the morpholino group might be involved in reactions with electrophiles, while the benzoate ester could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the morpholino and the benzoate ester would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Applications

  • Anticancer Activities

    A study involving the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives reported potential cytotoxicity against A549 and HT29 cell lines, suggesting interesting anticancer activities. This work emphasizes the importance of developing novel compounds with potential therapeutic applications in oncology (Nowak et al., 2014).

  • Catalytic Alkylation of Cyclic Amines

    The effectiveness of ruthenium complexes in catalyzing the alkylation of pyrrolidine and morpholine with alcohols has been demonstrated, showcasing a method to modify nitrogen-containing rings, which are prevalent in many pharmaceuticals and biologically active molecules (Öznur Doğan Ulu et al., 2017).

  • Chemical Synthesis and Crystal Structure

    Research on the synthesis of certain benzodioxane derivatives elucidates complex chemical structures and interactions, contributing to the understanding of molecular architectures and their potential applications in materials science (Chan et al., 2010).

  • Synthetic Methodologies for Heterocyclic Compounds

    The Heck-mediated synthesis and cyclization of carbamic acid ethyl esters and benzonic acid methyl esters have been explored, leading to the total synthesis of naphtho[2,1-f]isoquinolines. Such methodologies are crucial for the development of novel heterocyclic compounds with potential pharmaceutical applications (Pampín et al., 2003).

Chemical Reactions and Mechanisms

  • Formation of Pyrroline N-Oxide Rings: The interaction of α-isonitrosoketones with aldehydes and morpholine leading to the formation of pyrroline N-oxide rings illustrates the versatility of organic synthesis techniques in creating complex structures, which could have implications in the design of novel organic compounds with specific properties (Samsonov, 2004).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology . Future research could explore the synthesis, properties, and potential applications of this and related compounds .

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-17-4-2-5-18(16-17)26(31)33-15-12-28-24(29)20-7-3-6-19-22(27-10-13-32-14-11-27)9-8-21(23(19)20)25(28)30/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDCPJMRTAYDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.